molecular formula C20H26N6O B4613520 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B4613520
M. Wt: 366.5 g/mol
InChI Key: HTNWJLQFHWDBGI-UHFFFAOYSA-N
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Description

5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H26N6O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.21680947 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Amines in Environmental Samples

The study by Sacher, Lenz, and Brauch (1997) presents methods for determining aliphatic amines, including morpholine, in waste and surface water. These methods utilize derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis, offering insights into the occurrence of these amines in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Synthetic Applications in Organic Chemistry

Research by Gulevskaya, Besedin, and Pozharskii (1999) investigates the reactivity of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with amines, including secondary amines like morpholine. This work highlights the compound's potential in synthesizing amino derivatives, contributing to the development of novel organic compounds (Gulevskaya, Besedin, & Pozharskii, 1999).

Transdermal Permeation Enhancers

Farsa, Doležal, and Hrabálek (2010) explore the synthesis and application of hexanoic acid derivatives, including those with morpholine, as transdermal permeation enhancers. Their findings indicate potential applications in enhancing the delivery of therapeutic agents through the skin, with specific compounds showing significant activity (Farsa, Doležal, & Hrabálek, 2010).

Fluorinating Agents

Koroniak, Walkowiak, Grys, Rajchel, Alty, and Du Boisson (2006) discuss the synthesis and applications of pentafluoropropene secondary amine adducts, including those with morpholine, as new selective fluorinating agents. This research opens pathways for the development of novel fluorination reactions, critical for pharmaceutical and agrochemical manufacturing (Koroniak et al., 2006).

Reaction Mechanisms and Derivative Synthesis

Sosnovskikh, Barabanov, and Usachev (2003) study the reactions of dimethyl-2-polyfluoroalkyl-8-azachromones with N-nucleophiles, including morpholine. The research provides valuable insights into reaction mechanisms and the synthesis of novel organic derivatives, expanding the toolbox for synthetic chemists (Sosnovskikh, Barabanov, & Usachev, 2003).

Properties

IUPAC Name

5,6-dimethyl-7-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-15-16(2)26(8-7-25-9-11-27-12-10-25)20-18(15)19(23-14-24-20)22-13-17-3-5-21-6-4-17/h3-6,14H,7-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNWJLQFHWDBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCC3=CC=NC=C3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.